N-Methyl-1-(2,4,5-trichlorophenyl)methanamine
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Overview
Description
N-Methyl-1-(2,4,5-trichlorophenyl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom and a trichlorophenyl group attached to the methanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2,4,5-trichlorophenyl)methanamine typically involves the reaction of 2,4,5-trichlorobenzaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Condensation Reaction: 2,4,5-trichlorobenzaldehyde reacts with methylamine to form an intermediate Schiff base.
Reduction Reaction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2,4,5-trichlorophenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Halogen atoms in the trichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine compounds, and substituted phenyl derivatives.
Scientific Research Applications
N-Methyl-1-(2,4,5-trichlorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2,4,5-trichlorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar in structure but with a naphthalene ring instead of a trichlorophenyl group.
N-Methylamphetamine: Shares the N-methyl group but differs in the aromatic ring structure.
Uniqueness
N-Methyl-1-(2,4,5-trichlorophenyl)methanamine is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be effective.
Properties
Molecular Formula |
C8H8Cl3N |
---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
N-methyl-1-(2,4,5-trichlorophenyl)methanamine |
InChI |
InChI=1S/C8H8Cl3N/c1-12-4-5-2-7(10)8(11)3-6(5)9/h2-3,12H,4H2,1H3 |
InChI Key |
PCXOGZOUEDHUEW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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